molecular formula C13H10ClFO2 B8034102 3-(Benzyloxy)-5-chloro-4-fluorophenol CAS No. 1881292-68-7

3-(Benzyloxy)-5-chloro-4-fluorophenol

Cat. No.: B8034102
CAS No.: 1881292-68-7
M. Wt: 252.67 g/mol
InChI Key: RDAQJXOTIDUCLS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-chloro-4-fluorophenol is a substituted phenolic compound characterized by a benzyloxy group at position 3, a chlorine atom at position 5, and a fluorine atom at position 4 on the aromatic ring. Its molecular formula is C₁₃H₁₀ClFO₂, with a molecular weight of 252.66 g/mol. The compound is cataloged under CAS number 1881292-68-7 and is commercially available with a purity of 95% . As a multifunctional aromatic building block, it is primarily utilized in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated phenols serve as intermediates for coupling reactions or further functionalization.

Properties

IUPAC Name

3-chloro-4-fluoro-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c14-11-6-10(16)7-12(13(11)15)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAQJXOTIDUCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258432
Record name Phenol, 3-chloro-4-fluoro-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881292-68-7
Record name Phenol, 3-chloro-4-fluoro-5-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881292-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-chloro-4-fluoro-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-chloro-4-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with a phenol derivative that has substituents at the desired positions.

    Benzylation: The phenol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyloxy group.

    Halogenation: The chlorination and fluorination steps are carried out using appropriate halogenating agents like thionyl chloride for chlorination and Selectfluor for fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-chloro-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the halogen atoms or the benzyl group.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated or debenzylated phenols.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

3-(Benzyloxy)-5-chloro-4-fluorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-chloro-4-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of biological pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: YF-7737, YF-7731, and YF-7736 share the same molecular formula (C₁₃H₁₀ClFO₂) but differ in substituent positions. For instance, YF-7737 has Cl at position 5 and F at 4, whereas YF-7731 reverses these halogens (Cl at 4, F at 2). These positional differences alter electronic effects: fluorine’s electronegativity at position 4 in YF-7737 may enhance the acidity of the phenolic -OH compared to YF-7731, where F is at position 2 .

The absence of fluorine in YF-7647 may also decrease metabolic stability in biological applications .

Functional Group Addition: QD-5527 incorporates an acetyl group, increasing its molecular weight (276.70 g/mol) and introducing ketone reactivity. This makes it distinct from phenol-only derivatives, enabling participation in nucleophilic acyl substitutions or condensations .

Purity and Applications :

  • Purity ranges from 95% (YF-7737, QD-5527) to 98% (YF-7638, YF-7647). Higher-purity compounds (e.g., YF-7638) are preferable for catalytic or stereoselective reactions, where impurities could inhibit desired pathways .

Research Implications

The substituent positions and halogen types in benzyloxyphenols critically influence their electronic profiles, solubility, and biological interactions. For example, fluorine’s presence in YF-7737 may improve blood-brain barrier penetration in drug candidates compared to non-fluorinated analogs like YF-7645. Similarly, positional isomerism between YF-7737 and YF-7736 could lead to divergent regioselectivity in electrophilic aromatic substitution reactions . These insights underscore the importance of meticulous structural design in medicinal and synthetic chemistry.

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